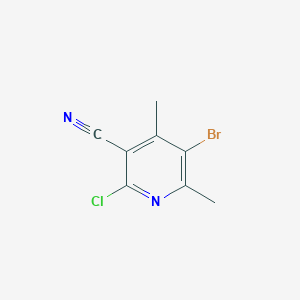

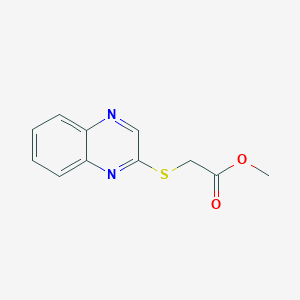

![molecular formula C12H11NO2 B1272509 3-Bencil-3-azabiciclo[3.1.0]hexano-2,4-diona CAS No. 73799-63-0](/img/structure/B1272509.png)

3-Bencil-3-azabiciclo[3.1.0]hexano-2,4-diona

Descripción general

Descripción

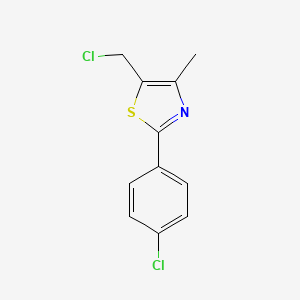

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a compound of interest in the field of medicinal chemistry due to its potential as a building block for drug discovery. The structure of this compound features a bicyclic skeleton that is functionalized with a benzyl group, which can be further derivatized to create novel conformationally restricted piperidine derivatives with potential pharmacological activities .

Synthesis Analysis

The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogs can be achieved through various synthetic routes. A two-step synthesis involving common chemicals such as benzaldehyde, allylamine, and cinnamic acid has been developed, utilizing intramolecular [2+2]-photochemical cyclization to form the bicyclic structure . Additionally, a one-step synthesis via [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes has been elaborated, leading to functionalized 3-azabicyclo[3.2.0]heptanes . These methods provide efficient routes to synthesize the core bicyclic structure that can be further modified to obtain the desired 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Molecular Structure Analysis

The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione is characterized by a bicyclic ring system that includes a three-membered cyclopropane ring fused to a six-membered ring. X-ray crystallography of related compounds has revealed that the N-benzyl group typically occupies an equatorial position on the heterocycle, and the bicyclic skeleton often adopts a boat conformation . This conformational rigidity is crucial for the biological activity of the compound as it can influence the interaction with biological targets.

Chemical Reactions Analysis

The bicyclic azabicyclo[3.1.0]hexane core can undergo various chemical reactions for further functionalization. For instance, the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amine with iodine or phenylselenyl bromide can lead to ring-closure products such as 1-iodo-2-aryl-3-azabicyclo[3.1.0]hexane or 1-phenylselenenyl-2-aryl-3-azabicyclo[3.1.0]hexane . These reactions are stereoselective and can be performed at room temperature, offering a practical approach to synthesize various derivatives of the core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives are influenced by the presence of the azabicyclo[3.1.0]hexane skeleton. The rigidity of the bicyclic structure can affect the compound's solubility, boiling point, and stability. The introduction of different substituents through chemical reactions can further modify these properties, tailoring the compound for specific applications in drug development . The ability to synthesize enantiomerically pure compounds is particularly important for biological activity, as demonstrated by the synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-diones, where the 1R-(+)-enantiomer was found to be responsible for the enzyme inhibitory activity .

Aplicaciones Científicas De Investigación

Industria Farmacéutica: Isóstero Bicíclico Conformacionalmente Restringido

El sistema cíclico 3-azabiciclo[3.1.0]hexil es reconocido por sus diversas actividades biológicas y se considera un isóstero bicíclico conformacionalmente restringido para el motivo piperidina. Esta característica estructural es significativa en el desarrollo de nuevos compuestos farmacéuticos debido a su potencial para mejorar las propiedades farmacocinéticas .

Antagonistas del Receptor Opioide

Una de las aplicaciones en química medicinal es el desarrollo de potentes antagonistas del receptor μ opioide. Estos compuestos son cruciales para el tratamiento de afecciones como el prurito, donde la modulación de la vía opioide puede proporcionar alivio terapéutico .

Inhibidores de la Ketohexokinasa (KHK)

Otra aplicación es la síntesis de inhibidores de la ketohexokinasa. Estas moléculas están siendo investigadas para el tratamiento de trastornos metabólicos como la enfermedad hepática grasa no alcohólica (EHNA), donde la inhibición de la KHK puede reducir la conversión patológica de la fructosa en grasa .

Antagonistas del Receptor Muscarínico

El marco del compuesto también se utiliza para crear antagonistas del receptor muscarínico. Estos antagonistas tienen implicaciones en el tratamiento de diversas afecciones, incluidos los trastornos respiratorios y las enfermedades neurológicas .

Inhibidores del Canal de Calcio de Tipo T

Los derivados de 3-Bencil-3-azabiciclo[3.1.0]hexano-2,4-diona sirven como inhibidores del canal de calcio de tipo T. Estos inhibidores son importantes para el tratamiento potencial de la epilepsia y el dolor debido a su papel en la excitabilidad neuronal .

Síntesis de Diversos Derivados

El compuesto es un precursor en la síntesis de un amplio espectro de derivados de 3-azabiciclo[3.1.0]hexano. Estos derivados se obtienen en altos rendimientos y diastereoselectividades, lo cual es valioso para estudios químicos y farmacológicos adicionales .

Estudios de Citotoxicidad

En los estudios de citotoxicidad, se han evaluado derivados de 3-azabiciclo[3.1.0]hexano contra diversas líneas celulares cancerosas. Estos estudios son fundamentales en la investigación del cáncer para el desarrollo de nuevos agentes quimioterapéuticos .

Mecanismo De Acción

The 3-azabicyclo[3.1.0]hexyl ring system, which is present in 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, is a conformationally constrained bicyclic isostere for the piperidine motif and displays diverse biological activities . It has been used in the development of various bioactive compounds, including a potent μ opioid receptor antagonist for the treatment of pruritus, a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD), a muscarinic receptor antagonist, and a T-type calcium channel inhibitor .

Safety and Hazards

Propiedades

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEISWFNRNZRSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377512 | |

| Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73799-63-0 | |

| Record name | 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione in pharmaceutical research?

A1: This compound is a key intermediate in the synthesis of the Trovafloxacin side chain []. Trovafloxacin is a fluoroquinolone antibiotic. Understanding efficient synthetic routes for such intermediates is crucial for drug development and manufacturing processes.

Q2: What does the paper describe about the synthesis of this compound?

A2: The paper outlines a novel and efficient method for synthesizing Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo [3.1.0]hexane -2,4-dione-6-carboxylate []. This particular compound serves as a direct precursor to the Trovafloxacin side chain. The synthesis utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate a crucial endo-exo conversion, leading to a higher yield of the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

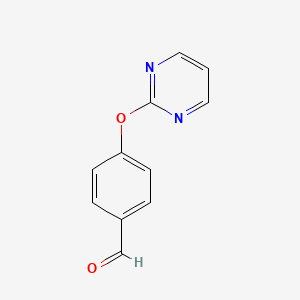

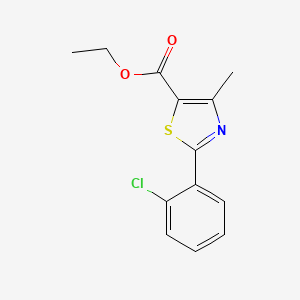

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

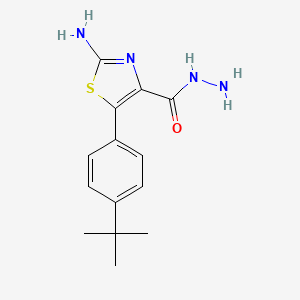

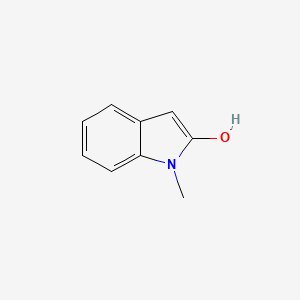

![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)